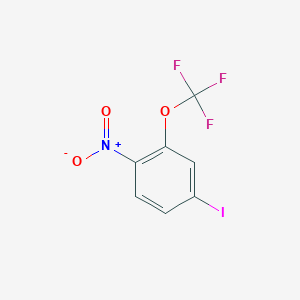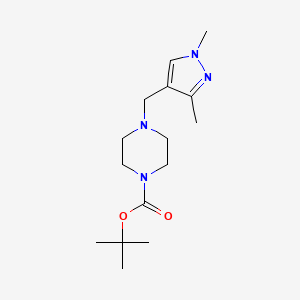
tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1951444-93-1 . It has a molecular weight of 294.4 . The compound is stored at room temperature and has a physical form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H26N4O2/c1-12-13 (10-17 (5)16-12)11-18-6-8-19 (9-7-18)14 (20)21-15 (2,3)4/h10H,6-9,11H2,1-5H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to create derivatives that exhibit anticancer, anti-inflammatory, and antipsychotic activities. The flexibility of the piperazine ring and the presence of nitrogen atoms enhance its interaction with biological macromolecules, making it a valuable intermediate in drug discovery .
Development of Antimicrobial Agents
The structural features of tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate allow for the development of novel antimicrobial agents. Its derivatives have been tested against various microorganisms and have shown moderate activity, which is promising for further exploration in the field of antibiotics .
Chemical Intermediate in Organic Synthesis
As a chemical intermediate, this compound is utilized in organic synthesis to produce a range of complex molecules. Its reactivity and selectivity make it an excellent starting material for constructing more intricate chemical structures, which are often required in the synthesis of natural products and pharmaceuticals .
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12-13(10-17(5)16-12)11-18-6-8-19(9-7-18)14(20)21-15(2,3)4/h10H,6-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUWIEKWXBMKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




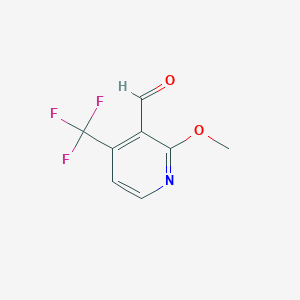
![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
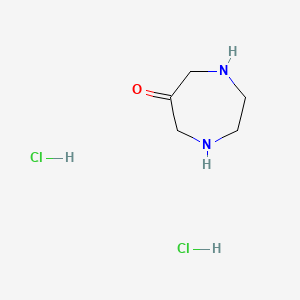

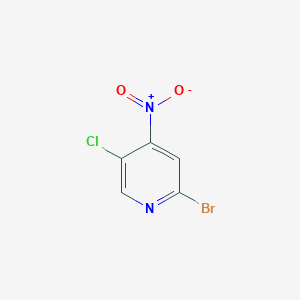
![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)

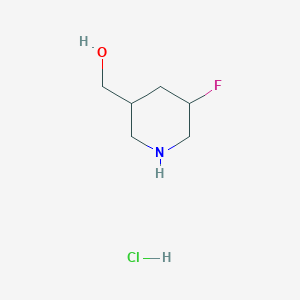
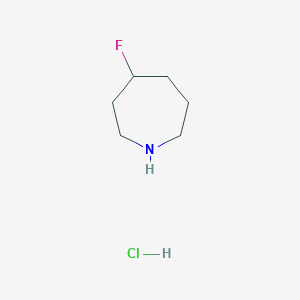
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)

